molecular formula C15H10Cl2N2S B11562905 N-[(E)-(2,4-dichlorophenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine

N-[(E)-(2,4-dichlorophenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine

Cat. No.: B11562905
M. Wt: 321.2 g/mol
InChI Key: OUYBBJWIQHIUFI-QGMBQPNBSA-N
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Description

N-[(E)-(2,4-dichlorophenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine is a Schiff base compound derived from the condensation of 2,4-dichlorobenzaldehyde and 6-methyl-1,3-benzothiazol-2-amine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dichlorophenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 6-methyl-1,3-benzothiazol-2-amine. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-dichlorophenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce the original amine and aldehyde.

Scientific Research Applications

N-[(E)-(2,4-dichlorophenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets. The Schiff base can form complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide

Uniqueness

N-[(E)-(2,4-dichlorophenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the benzothiazole moiety. These structural features contribute to its distinct chemical properties and biological activities, setting it apart from other similar Schiff base compounds.

Properties

Molecular Formula

C15H10Cl2N2S

Molecular Weight

321.2 g/mol

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)methanimine

InChI

InChI=1S/C15H10Cl2N2S/c1-9-2-5-13-14(6-9)20-15(19-13)18-8-10-3-4-11(16)7-12(10)17/h2-8H,1H3/b18-8+

InChI Key

OUYBBJWIQHIUFI-QGMBQPNBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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